![molecular formula C24H17NO3 B562196 7-氨基琥珀酰基苯并[a]芘 CAS No. 1076198-86-1](/img/structure/B562196.png)

7-氨基琥珀酰基苯并[a]芘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

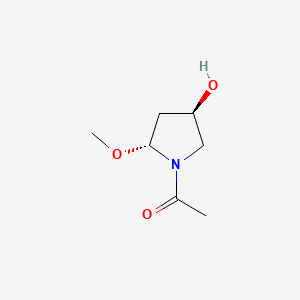

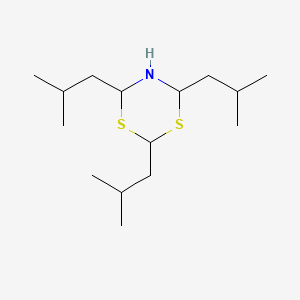

7-Aminosuccinylbenzo[a]pyrene is a chemical compound with the molecular formula C24H17NO3 and a molecular weight of 367.40 . It is used for proteomics research .

Synthesis Analysis

The synthesis of substituted pyrenes, such as 7-Aminosuccinylbenzo[a]pyrene, involves indirect methods . These methods include the reduction, dehydration, and dehydrogenation of new rings to obtain benzo[a]pyrene derivatives .Molecular Structure Analysis

The molecular structure of 7-Aminosuccinylbenzo[a]pyrene consists of a benzo[a]pyrene core with an aminosuccinyl group attached . The benzo[a]pyrene core is a polycyclic aromatic hydrocarbon formed by a benzene ring fused to pyrene .Chemical Reactions Analysis

Benzo[a]pyrene, a related compound, can undergo various chemical reactions. For example, it can be oxidized by cytochrome P450 1A1 to form a variety of products, including (+)benzo[a]pyrene-7,8-epoxide . This product can be metabolized by epoxide hydrolase, opening up the epoxide ring .Physical and Chemical Properties Analysis

7-Aminosuccinylbenzo[a]pyrene is a solid compound that is soluble in DMSO and THF . It has a melting point of 206-208°C (lit.) .科学研究应用

吡唑啉衍生物:治疗和制药应用

吡唑啉以其含氮杂环结构为特征,表现出广泛的药理作用,包括抗菌、抗炎和抗癌活性。由于其多样化的生物学特性和在治疗应用中的潜力,这些化合物引起了极大的兴趣。对吡唑啉衍生物的研究表明它们在各种制药背景下的实用性,突出了杂环化合物在药物开发和环境健康研究中的重要性。

- 生物活性:吡唑啉衍生物已显示出显着的生物活性,包括抗菌、抗炎、镇痛、抗抑郁、抗癌和各种其他药理作用。它们在药物化学中的多功能性突出了基于这些化合物开发新治疗剂的潜力 (Shaaban 等,2012)。

拟除虫菊酯残留:环境影响和健康风险

拟除虫菊酯,一种合成有机杀虫剂,说明了与化学残留相关的环境持久性和健康风险。对各种介质中拟除虫菊酯残留的研究强调了监测和了解环境中化合物归宿及其对人类健康潜在影响的必要性。

- 环境和健康风险:拟除虫菊酯已在不同环境中被广泛检测到,通过在食物链中积累对健康构成重大风险。拟除虫菊酯残留物在土壤、水、沉积物和生物体中的存在强调了评估化学品使用对环境和健康影响的重要性 (Tang 等,2018)。

作用机制

Target of Action

7-Aminosuccinylbenzo[a]pyrene is a derivative of Benzo[a]pyrene (BaP), a prototypical polycyclic aromatic hydrocarbon (PAH). BaP’s primary targets include key enzymes in steroidogenesis, such as Aromatase (CYP19), which is responsible for the conversion of androgens to estrogens . This enzyme plays a crucial role in maintaining steroid homeostasis .

Mode of Action

The interaction of BaP with its targets leads to significant changes. For instance, it has been hypothesized that some adverse outcomes of early developmental exposure to BaP result from reduced Cyp19a1b activity . This suggests that 7-Aminosuccinylbenzo[a]pyrene may interact with its targets in a similar manner, leading to changes in enzyme activity and subsequent effects on steroid homeostasis.

Biochemical Pathways

BaP influences various biochemical pathways. It has been shown to regulate lipid metabolism via the aryl hydrocarbon receptor (AhR) pathway . AhR participates in regulating lipogenesis and lipolysis . BaP also undergoes biotransformation through specific biochemical pathways, each producing specific metabolites . The interaction of these metabolites with DNA leads to the formation of lesions or adducts .

Pharmacokinetics

BaP is metabolized by cytochrome P450 (CYP P450) to a carcinogenic metabolite, which forms DNA adducts . This suggests that 7-Aminosuccinylbenzo[a]pyrene may have similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of BaP’s action are diverse. It has been shown to influence DNA methylation, causing either hypomethylation or hypermethylation depending on its concentrations, as well as the type of cell, tissue, and organism . BaP also damages DNA by forming adducts . These changes, along with the activation of the aryl hydrocarbon receptor (AHR), induce complex transcriptional responses in cells .

Action Environment

BaP is a ubiquitous environmental carcinogenic agent found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . Environmental factors, such as the presence of these contaminants, can influence the action, efficacy, and stability of 7-Aminosuccinylbenzo[a]pyrene.

未来方向

生化分析

Biochemical Properties

It is known that its parent compound, benzo[a]pyrene, interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzo[a]pyrene, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzo[a]pyrene, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on benzo[a]pyrene have shown that its metabolic effects can vary with different dosages and over time .

Dosage Effects in Animal Models

Studies on benzo[a]pyrene have shown that its effects can vary with different dosages .

Metabolic Pathways

Benzo[a]pyrene, a related compound, has been shown to influence amino acid, carbohydrate, and lipid metabolism pathways, as well as the nucleotide metabolism pathway .

Transport and Distribution

Studies on benzo[a]pyrene have shown that it can be transported across the Pacific Ocean, suggesting that it may also be transported and distributed within biological systems .

Subcellular Localization

Benzo[a]pyrene, a related compound, has been shown to localize with a fluorescent cholesterol analog, suggesting that it may also localize in specific compartments or organelles within the cell .

属性

IUPAC Name |

4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMUODXDXXPYJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652438 |

Source

|

| Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-86-1 |

Source

|

| Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)